Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a natural volatile organic compound responsible for the characteristic aroma of pears. [, , ] It belongs to the class of esters, specifically a fatty acid ethyl ester. This compound plays a crucial role in food chemistry, particularly in the flavor and fragrance industries, and is also investigated for its ecological significance in insect-plant interactions.
Pear Juice Fermentation: Ethyl (2E,4Z)-deca-2,4-dienoate is naturally produced during the fermentation of pear juice. [, ] Yeast species like Saccharomyces cerevisiae are commonly used in this process. Factors influencing its production include pear variety, fermentation temperature, and the presence of other ingredients like apple juice. []
Chemical Synthesis: Although specific details about the chemical synthesis of ethyl (2E,4Z)-deca-2,4-dienoate are not elaborated upon in the provided abstracts, two papers mention "Stereoselective Synthesis of Pear Ester" [, ]. This suggests the possibility of synthesizing this compound through controlled chemical reactions to achieve a specific stereoisomer.
Food and Beverage Industry: * Flavoring Agent: Ethyl (2E,4Z)-deca-2,4-dienoate is primarily used as a flavoring agent to impart a characteristic pear aroma to food and beverages. [, ] * Cider Production: It significantly contributes to the volatile profile of ciders, especially those prepared with pear juice. [] * Distilled Spirits: The presence of ethyl (2E,4Z)-deca-2,4-dienoate enhances the quality and aroma of pear distillates. []
Ecology and Insect Science:* Insect Attractant: Ethyl (2E,4Z)-deca-2,4-dienoate is a known insect attractant, particularly for species associated with plants and flowers. [] This property highlights its potential use in sustainable insect management techniques.
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